

# Application Note: Preparation of (R)-3-Fluoropiperidine Hydrochloride Salt

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## Compound of Interest

Compound Name: (R)-3-fluoropiperidine

Cat. No.: B11759104

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Target Audience: Researchers, synthetic chemists, and drug development professionals.  
Focus: Stereoselective nucleophilic fluorination, anhydrous deprotection, and mechanistic causality.

## Introduction & Mechanistic Grounding

The incorporation of fluorine into saturated heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, the introduction of a fluorine atom at the C3 position of piperidine significantly modulates the molecule's physicochemical properties. The highly electronegative fluorine exerts a strong inductive effect, lowering the pKa of the adjacent basic amine, which in turn enhances membrane permeability and fine-tunes ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles[1]. Furthermore, stereospecific fluorination dictates the axial/equatorial conformational preference of the piperidine ring due to charge-dipole interactions and hyperconjugation[2].

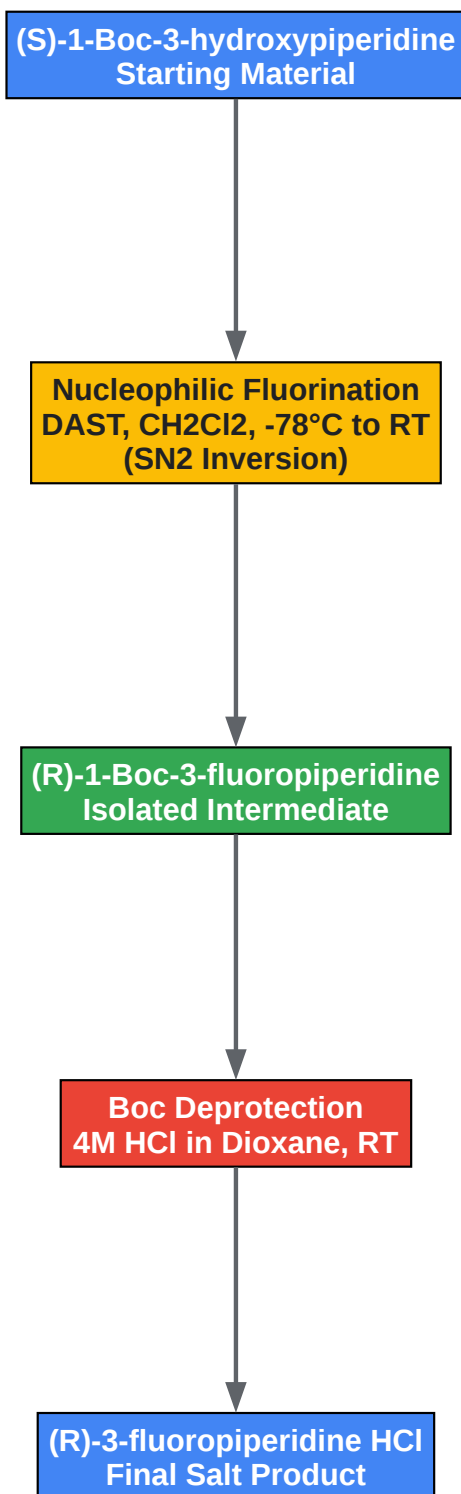
The standard, highly scalable approach to synthesizing (R)-3-fluoropiperidine hydrochloride relies on the chiral pool. The synthesis begins with the commercially available (S)-1-Boc-3-hydroxypiperidine[3]. The transformation is a two-step sequence:

- Deoxyfluorination: Treatment of the (S)-alcohol with Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor promotes an

nucleophilic substitution. The reaction proceeds through an alkoxyaminosulfur difluoride intermediate, which is subsequently displaced by a fluoride ion. This displacement occurs with a strict inversion of stereochemistry, converting the (S)-hydroxyl group into the (R)-fluoride[4].

- Deprotection & Salt Formation: The intermediate (R)-1-Boc-3-fluoropiperidine is subjected to anhydrous acidic conditions (e.g., HCl in dioxane) to cleave the tert-butoxycarbonyl (Boc) group, directly yielding the highly crystalline and stable hydrochloride salt.

## Synthetic Workflow Visualization



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Workflow for the stereoinvertive synthesis of **(R)-3-fluoropiperidine** hydrochloride.

## Experimental Protocols

Note: DAST is highly reactive, corrosive, and reacts violently with water to release toxic hydrogen fluoride (HF) gas. All procedures involving DAST must be conducted in a well-ventilated fume hood using rigorously dried glassware and anhydrous solvents[4].

### Step 1: Synthesis of (R)-1-Boc-3-fluoropiperidine

Objective: Achieve stereoinvertive fluorination while suppressing elimination (alkene formation) and neighboring-group participation (aziridinium formation) that leads to racemic mixtures or ring contraction.

Materials:

- (S)-1-Boc-3-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol)
- Diethylaminosulfur trifluoride (DAST) (1.5 eq, 74.5 mmol, ~9.8 mL)
- Anhydrous Dichloromethane (DCM) (150 mL)
- Saturated aqueous

Procedure:

- Preparation: Dissolve (S)-1-Boc-3-hydroxypiperidine in anhydrous DCM (150 mL) under a continuous nitrogen or argon atmosphere.
- Cooling: Cool the reaction flask to -78 °C (dry ice/acetone bath). Causality: Strict low-temperature control is critical. DAST reactions are highly exothermic; elevated temperatures at the point of addition promote E2 elimination to 1-Boc-1,2,5,6-tetrahydropyridine and reduce stereochemical fidelity[5].
- Addition: Add DAST dropwise via a syringe over 30 minutes, maintaining the internal temperature below -65 °C.
- Reaction: Stir the mixture at -78 °C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to 20 °C (room temperature). Stir for an additional 12–16 hours.

- Quenching: Cool the mixture back to 0 °C and very cautiously quench by dropwise addition of saturated aqueous (200 mL) until gas evolution ceases. Causality: The basic quench neutralizes the HF byproduct and destroys unreacted DAST safely.
- Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Combine the organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Petroleum ether/Ethyl acetate gradient) to yield (R)-1-Boc-3-fluoropiperidine as a pale yellow to colorless oil.

## Step 2: Synthesis of (R)-3-fluoropiperidine hydrochloride

Objective: Cleave the Boc protecting group cleanly without hydrolyzing the newly formed C-F bond, isolating the product as an easy-to-handle solid.

Materials:

- (R)-1-Boc-3-fluoropiperidine (1.0 eq, e.g., 8.0 g, 39.4 mmol)
- 4M HCl in Dioxane (10.0 eq, ~100 mL)
- Diethyl ether or Ethyl acetate (for trituration)

Procedure:

- Deprotection: Dissolve (R)-1-Boc-3-fluoropiperidine in a minimal amount of anhydrous DCM (20 mL). Slowly add 4M HCl in dioxane at 0 °C.
- Reaction: Remove the ice bath and stir the mixture at room temperature for 3–4 hours. Monitor completion via TLC (ninhydrin stain is highly effective for the deprotected amine). Causality: Anhydrous HCl in dioxane is preferred over aqueous HCl (like 6M HCl) because it prevents the potential hydrolysis of the fluorinated ring and ensures the product precipitates or can be easily isolated as a dry salt.

- Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove dioxane and excess HCl.
- Trituration: Suspend the resulting crude solid in cold diethyl ether (50 mL), stir vigorously for 15 minutes, and filter. Wash the filter cake with additional cold ether and dry under high vacuum to afford **(R)-3-fluoropiperidine** hydrochloride as a white, crystalline solid.

## Data Presentation & Analytical Validation

A self-validating protocol requires rigorous analytical checks. The table below summarizes the expected quantitative data and characterization metrics for the successful synthesis of the target compound.

Parameter	Step 1: (R)-1-Boc-3-fluoropiperidine	Step 2: (R)-3-fluoropiperidine HCl
Appearance	Colorless to pale yellow oil	White crystalline solid
Expected Yield	65% – 75%	85% – 95%
Molecular Weight	203.25 g/mol	139.60 g/mol
H NMR (CDCl <sub>3</sub> )	4.75-4.50 (dm, Hz, 1H, CHF)	5.10-4.85 (dm, Hz, 1H, CHF)
F NMR (CDCl <sub>3</sub> )	-185.0 to -188.0 (m, 1F)	-186.5 to -189.5 (m, 1F)
Mass Spectrometry	ESI-MS: 204.1 [M+H]	ESI-MS: 104.1 [M-HCl+H]
Stereochemical Purity	ee (Determined via Chiral HPLC)	ee (Retention of chirality)

Note: The diagnostic doublet of multiplets (dm) in the

H NMR spectrum around 4.5–5.1 ppm with a large geminal coupling constant (

Hz) is the definitive marker for successful C-F bond formation.

## References

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- [\[4\]](#)Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews (ACS). Available at:[\[Link\]](#)
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- [\[5\]](#)WO2017201161A1 - Kras g12c inhibitors. Google Patents. Available at:

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